METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE
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Overview
Description
METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoate ester linked to a pyridyl group through an amide bond, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the reaction of 3-methyl-2-pyridylamine with methyl 2-aminobenzoate under specific conditions. The process often requires the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, with the temperature maintained at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques like chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-({[(2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE: Lacks the methyl group on the pyridyl ring, which can influence its reactivity and binding properties.
METHYL 2-({[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE: The methyl group is positioned differently, affecting the compound’s steric and electronic characteristics.
Uniqueness
METHYL 2-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to the specific positioning of the methyl group on the pyridyl ring, which can significantly impact its chemical behavior and interactions with biological targets. This distinct structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(3-methylpyridin-2-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-6-5-9-16-13(10)18-15(20)17-12-8-4-3-7-11(12)14(19)21-2/h3-9H,1-2H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSZXLXXFTUBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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